molecular formula C14H16N2O B2853371 N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 156997-88-5

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2853371
CAS No.: 156997-88-5
M. Wt: 228.295
InChI Key: PSCPACQGRRXTCA-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, combining a tryptamine-like indole ethylamine scaffold with a cyclopropanecarboxamide group. This structural motif is found in compounds targeting serious disorders, with research applications primarily in two key areas. In neuroscience, structurally related indole-ethyl carboxamides have been investigated as potent and selective agonists for serotonin receptors such as the 5-HT1F subtype, representing a potential non-vasoconstrictive mechanism for acute migraine treatment . Concurrently, in oncology and infectious disease research, similar molecular frameworks are explored for their biological activity. For instance, compounds featuring the indole core have demonstrated promising inhibition of cancer cell proliferation , while other cyclopropanecarboxamide-indole hybrids have been developed for treating CFTR-mediated diseases . The rigid cyclopropane ring is a key structural feature prized for its ability to confer conformational restraint, potentially enhancing binding affinity and selectivity toward biological targets . Researchers value this compound as a versatile chemical intermediate for constructing more complex molecules and as a core scaffold for probing novel biological mechanisms. It is supplied for Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(10-5-6-10)15-8-7-11-9-16-13-4-2-1-3-12(11)13/h1-4,9-10,16H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCPACQGRRXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide typically involves the reaction between tryptamine and cyclopropanecarboxylic acid. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Features

The target compound’s defining feature is the cyclopropane ring directly attached to the amide carbonyl. Key analogs and their structural distinctions include:

Compound Name Core Modification vs. Target Compound Key Functional Groups Biological Implications
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide Reference structure Cyclopropane, indole Rigidity, potential CNS activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Biphenyl-propanamide instead of cyclopropane Fluorinated biphenyl, NSAID backbone Anti-inflammatory (flurbiprofen-derived)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-carbazol)propanamide Carbazole-propanamide Chlorinated carbazole, NSAID backbone Anti-inflammatory (carprofen-derived)
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Acetylthiazole-carboxamide Thiazole, acetyl group Algaecide activity
2-[(1,3-dioxo-isoindolyl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide Cyclopropane with phenyl and isoindolyl substituents Phenyl, diethyl, isoindolyl Enhanced lipophilicity

Key Observations :

  • Cyclopropane vs.
  • Substituent Effects : Fluorine (in biphenyl analog) and chlorine (in carbazole analog) enhance electronegativity and binding affinity, while acetylthiazole () introduces heterocyclic diversity.

Pharmacological and Physicochemical Properties

Anti-inflammatory Analogs:
  • Biphenyl and Carbazole Derivatives : These retain NSAID-related anti-inflammatory activity via prostaglandin synthesis inhibition (). The biphenyl analog’s fluorine may prolong half-life via reduced CYP450 metabolism .
  • Target Compound : Cyclopropane’s rigidity may mimic aromatic moieties in receptor binding while reducing oxidative metabolism, a hypothesis supported by cyclopropane-containing drugs (e.g., cilostazol) .
Enzyme Inhibition:
  • PDAT vs. PAT (): Methylation of the propylamino moiety (PDAT) enhances indolethylamine-N-methyltransferase (INMT) inhibition compared to non-methylated PAT. This suggests that substituents on the amide-linked chain critically modulate activity.
Physicochemical Profiles:
  • Solubility : Cyclopropane’s strain energy may increase water solubility relative to bulkier aromatic analogs.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety and a cyclopropanecarboxamide group. The structural formula can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This unique structure may contribute to its biological properties, including interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with several receptors and enzymes:

  • Receptor Binding : Indole derivatives often exhibit high affinity for serotonin receptors, which play crucial roles in mood regulation and other physiological processes. Preliminary studies suggest that this compound may interact with these receptors, influencing neurotransmitter dynamics.
  • Inhibition of COX Enzymes : The compound's structural similarity to naproxen suggests it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to analgesic and anti-inflammatory effects.

Biological Activities

The biological activities of this compound encompass several therapeutic areas:

  • Antiviral Activity : Indole derivatives have been studied for their potential antiviral properties. Research indicates that this compound may possess activity against certain viral infections.
  • Anticancer Properties : Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, some indole derivatives showed significant growth inhibition in A549 lung cancer cells, suggesting potential anticancer applications for this compound .
  • Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties, indicating potential use in treating infections caused by bacteria and fungi.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of A549 cell proliferation with an IC50 value in the micromolar range .
Study 2Reported antiviral activity against specific viral strains, suggesting a mechanism involving receptor interaction.
Study 3Found promising anti-inflammatory effects through COX enzyme inhibition, similar to traditional NSAIDs like naproxen.

Q & A

Q. What are the common synthetic routes for N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide, and what critical parameters influence reaction yields?

  • Methodological Answer: The compound is typically synthesized via coupling reactions between indole derivatives (e.g., 3-indoleethylamine) and cyclopropanecarboxylic acid derivatives. Key steps include:
  • Activation of the carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HOBt .
  • Reaction under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation of the indole moiety .
  • Purification via column chromatography or recrystallization to isolate the product from by-products .
    Critical parameters include:
  • Temperature: Elevated temperatures (40–60°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • pH control: Neutral to slightly basic conditions stabilize the amide bond formation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer: A multi-technique approach is employed:
  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR verify the indole proton environment (δ 7.0–7.5 ppm) and cyclopropane ring signals (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight (e.g., m/z 290.36 for C19 _{19}H18 _{18}N2 _2O) and detects impurities .
  • X-ray Crystallography: Resolves the 3D conformation, particularly the planar indole ring and strained cyclopropane geometry .
  • Infrared Spectroscopy (IR): Identifies amide C=O stretching (~1650 cm1 ^{-1}) and N-H bending (~1550 cm1 ^{-1}) .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer:
  • Indole moiety: The planar aromatic system facilitates π-π stacking and hydrogen bonding with biological targets (e.g., serotonin receptors) .
  • Cyclopropane ring: Introduces steric constraints that enhance metabolic stability and modulate ligand-receptor binding kinetics .
  • Amide linker: Serves as a hydrogen-bond donor/acceptor, critical for interactions with enzymatic active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer: Discrepancies may arise from:
  • Assay variability: Standardize protocols (e.g., cell lines, incubation times). For example, in vitro cytotoxicity assays using MTT vs. ATP-based luminescence may yield divergent IC50 _{50} values .
  • Compound purity: Validate via HPLC (≥95% purity) and control for residual solvents .
  • Biological models: Compare activity in primary cells vs. immortalized lines to assess relevance to physiological conditions .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield?

  • Methodological Answer:
  • Catalyst screening: Transition from DCC to immobilized catalysts (e.g., polymer-supported carbodiimides) for easier separation .
  • Solvent optimization: Replace DMF with 2-MeTHF (renewable, lower toxicity) to improve green chemistry metrics .
  • Flow chemistry: Continuous processing reduces reaction time and improves heat management .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

  • Methodological Answer:
  • Molecular docking: Use software like AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Prioritize binding poses with strong van der Waals interactions between the cyclopropane ring and hydrophobic pockets .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100+ ns trajectories to assess binding entropy/enthalpy trade-offs .
  • QSAR models: Train on analogs with known activity to predict modifications (e.g., halogenation at indole C5) for enhanced potency .

Q. What experimental approaches elucidate the role of the cyclopropane ring in stability and reactivity?

  • Methodological Answer:
  • Comparative studies: Synthesize analogs with cyclopropane replaced by cyclopentane or benzene; assess stability via accelerated degradation studies (e.g., 40°C/75% RH) .
  • Kinetic isotope effects (KIE): Use 2H^2H-labeled cyclopropane to probe ring-opening mechanisms under acidic/basic conditions .
  • Crystallographic analysis: Monitor strain-induced bond angles (e.g., C-C-C ~60°) and their impact on solid-state packing .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer:
  • Core modifications: Introduce substituents at indole C5 (e.g., -Cl, -OCH3 _3) to modulate electron density and steric bulk .
  • Linker variation: Replace the ethyl spacer with propylene or ethylene glycol chains to alter flexibility .
  • Bioisosteric replacement: Substitute the cyclopropane with spirocyclic or bicyclo[2.2.1]heptane systems to retain strain while improving solubility .
  • High-throughput screening: Test libraries in functional assays (e.g., cAMP inhibition, calcium flux) to prioritize leads .

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